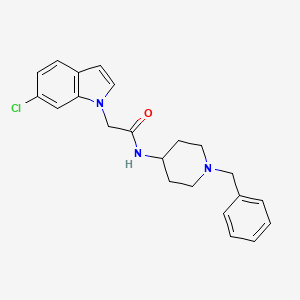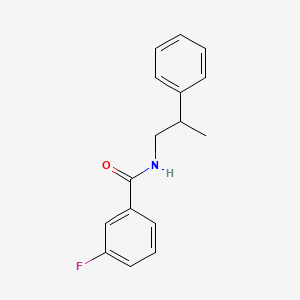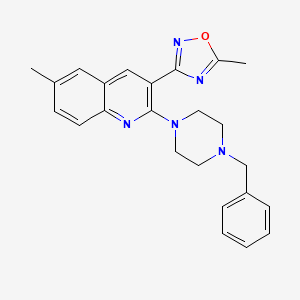![molecular formula C17H19N5O B4505687 1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4505687.png)
1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
説明
1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H19N5O and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-isopropyl-1,3-dimethyl-N-3-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is 309.15896025 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Cytotoxicity
- Synthesis and DNA Binding : A study focused on the synthesis of novel bis-pyrazoles from 3,5-dimethyl pyrazole. These compounds, including variations of the chemical structure of interest, were evaluated for their interaction with DNA through molecular docking and absorption spectroscopic techniques. The study found that some compounds exhibited promising in-vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cell lines, indicating potential applications in cancer therapy (Reddy et al., 2017).
Biological Evaluation and Anti-inflammatory Activities
- Anti-cancer and Anti-inflammatory Agents : Another research effort synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. The study highlights the potential of these compounds, including derivatives of the chemical structure , as therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016).
Material Science and Polymer Synthesis
- Polyamide Synthesis : Research into new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, which could potentially include derivatives of the discussed chemical structure, synthesized a series of novel polyamides. These materials were characterized for their thermal properties and solubility, indicating their potential application in the field of high-performance polymers (Faghihi & Mozaffari, 2008).
Antimicrobial and Antitumor Activities
- Microwave-Assisted Synthesis for Biological Activities : A study utilized microwave-assisted synthesis to create new pyrazolopyridines, investigating their antioxidant, antitumor, and antimicrobial activities. The research underscores the potential of these compounds in pharmaceutical applications, particularly in developing treatments with antitumor properties (El‐Borai et al., 2013).
Antituberculosis Activity
- Multi- and Extended Drug-Resistant Tuberculosis : A set of compounds, including dimethylimidazo[1,2-a]pyridine-3-carboxamides, was synthesized and evaluated for their in vitro activity against replicating, non-replicating, multi-, and extensive drug-resistant Mycobacterium tuberculosis strains. The study highlights the chemical structure's relevance in developing new antituberculosis agents, demonstrating potent activity against resistant strains (Moraski et al., 2011).
特性
IUPAC Name |
1,3-dimethyl-6-propan-2-yl-N-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-10(2)14-8-13(15-11(3)21-22(4)16(15)20-14)17(23)19-12-6-5-7-18-9-12/h5-10H,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIRLYOMDNLZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4505605.png)
![3-methyl-6-phenyl-N-(4-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4505612.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide](/img/structure/B4505617.png)

![4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one](/img/structure/B4505642.png)
![3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole](/img/structure/B4505648.png)
![(4-Methylpiperazin-1-yl)[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B4505650.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4505657.png)
![({[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4505664.png)




![N-{3-[(4-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4505721.png)
